Aluminium acetylacetonate

Catalog No.
S650087
CAS No.
13963-57-0
M.F
C15H21AlO6
M. Wt
324.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium acetylacetonate

CAS Number

13963-57-0

Product Name

Aluminium acetylacetonate

IUPAC Name

aluminum;pentane-2,4-dione

Molecular Formula

C15H21AlO6

Molecular Weight

324.30 g/mol

InChI

InChI=1S/3C5H7O2.Al/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3

InChI Key

QWKOJPUROFIHOB-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C

Synonyms

Al(ACAC)3, aluminum acetylacetonate, aluminum(III) tris(acetylacetonate), aluminum(III)tris(acetylacetonate), tris(acetylacetonate) aluminum(III)

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Al+3]

Isomeric SMILES

C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C

Precursor for Aluminium Oxide Thin Films

One of the most prominent research applications of aluminium acetylacetonate is as a precursor for the deposition of aluminium oxide (Al₂O₃) thin films. This is achieved through a technique called low-pressure metal organic chemical vapor deposition (MOCVD) []. In this process, Al(acac)₃ vaporizes at relatively low temperatures, allowing it to decompose and form a pure and highly crystalline Al₂O₃ film on various substrates. These films have numerous applications in electronics, photonics, and catalysis due to their excellent insulating, optical, and mechanical properties.

Catalyst and Reagent in Organic Synthesis

Aluminium acetylacetonate's ability to form stable chelate complexes with the central aluminium atom makes it a valuable catalyst and reagent in various organic reactions. These complexes often act as Lewis acids, accepting electron pairs from reactants and facilitating their transformation []. Research has shown the effectiveness of Al(acac)₃ in the synthesis of diverse organic compounds, including:

  • Carbon nanostructures: Studies have demonstrated the use of Al(acac)₃ in conjunction with chemical vapor deposition (CVD) and laser evaporation techniques to create various shapes of carbon nanostructures, such as nanotubes and fullerenes.
  • Polymers: Al(acac)₃ can act as a catalyst for the polymerization of various monomers, contributing to the development of new polymeric materials [].

Other Research Applications

Beyond the aforementioned areas, aluminium acetylacetonate finds applications in other scientific research fields, including:

  • Material science: As a precursor for the synthesis of different aluminium-containing materials with tailored properties [].
  • Biomedical research: Exploring its potential as a therapeutic agent or imaging contrast agent [].

Aluminium acetylacetonate, with the chemical formula Al(C₅H₇O₂)₃, is a coordination complex formed from aluminium and three acetylacetone ligands. This compound is notable for its D₃ symmetry and is isomorphous with other octahedral tris(acetylacetonate) complexes. It is primarily utilized in various chemical applications, particularly in the synthesis of aluminium oxide films through metal-organic chemical vapor deposition processes. The compound is soluble in organic solvents, making it a versatile precursor in materials science and organic synthesis .

The mechanism of action of aluminium acetylacetonate depends on the specific application. In material science, it acts as a precursor for aluminium oxide thin films through chemical vapor deposition (CVD) techniques. During CVD, the compound vaporizes and decomposes on a substrate, leaving behind a layer of aluminium oxide []. In some cases, aluminium acetylacetonate may exhibit catalytic properties depending on the reaction conditions.

, particularly involving thermal decomposition and ligand exchange. Upon heating, it decomposes to form various products, including acetone, carbon dioxide, and other hydrocarbons. The decomposition pathways can vary based on temperature and pressure conditions. For instance, at temperatures above 600 K, significant products include aluminium bis(diketo)acetylacetonate-H and acetylacetone as major initial products .

The interaction of aluminium acetylacetonate with acids leads to protonation of the acetylacetonate ligand, facilitating further reactions that can yield different aluminium complexes or substituted acetylacetonates . This reactivity highlights its role as an important organic intermediate in synthetic chemistry.

Aluminium acetylacetonate can be synthesized through various methods:

  • Direct Reaction: One common method involves reacting aluminium sulfate with acetylacetone in a solvent medium. The reaction can be represented as:
    Al2(SO4)318H2O+3acacH2Al acac 3+3H++3SO42+18H2O\text{Al}_2(\text{SO}_4)_3\cdot 18\text{H}_2\text{O}+3\text{acacH}\rightarrow 2\text{Al acac }_3+3\text{H}^++3\text{SO}_4^{2-}+18\text{H}_2\text{O}
    This method yields a pure form of aluminium acetylacetonate suitable for further applications .
  • Solvothermal Synthesis: Another approach involves solvothermal techniques where aluminium acetylacetonate is used as a precursor in the synthesis of more complex materials, such as nanosheets or other metal complexes .

Aluminium AcetylacetonateAluminium6Chemical vapor deposition, catalysisIron(III) AcetylacetonateIron6Catalysis, organic synthesisCobalt(II) AcetylacetonateCobalt6Magnetic materialsNickel(II) AcetylacetonateNickel6Catalytic processes

Aluminium acetylacetonate's unique properties make it particularly valuable for applications requiring specific thermal stability and reactivity profiles not found in other metal-acetylacetonates.

Research into the interactions of aluminium acetylacetonate with other chemicals often focuses on its reactivity under different conditions. Studies have shown that it can participate in ligand exchange reactions and form new complexes when reacted with various organic compounds or under acidic conditions. Understanding these interactions is crucial for optimizing its use in synthesis and material science applications .

Aluminium acetylacetonate shares similarities with other metal acetylacetonates but possesses unique characteristics due to its specific ligand arrangement and coordination environment. Here are some similar compounds:

  • Iron(III) Acetylacetonate (Fe(C₅H₇O₂)₃): Similar structure but different metal center; used in catalysis and organic synthesis.
  • Cobalt(II) Acetylacetonate (Co(C₅H₇O₂)₂): Exhibits similar coordination chemistry; utilized in magnetic materials.
  • Nickel(II) Acetylacetonate (Ni(C₅H₇O₂)₂): Known for catalytic properties; used in organic reactions.

Comparison Table

CompoundMetal CenterCoordination Number

Hydrogen Bond Acceptor Count

9

Exact Mass

324.1153518 g/mol

Monoisotopic Mass

324.1153518 g/mol

Heavy Atom Count

22

UNII

77S22ZW4U3

GHS Hazard Statements

Aggregated GHS information provided by 247 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 247 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 246 of 247 companies with hazard statement code(s):;
H300 (66.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (58.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (47.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (93.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

13963-57-0

Wikipedia

Aluminium acetylacetonate

Dates

Modify: 2023-08-15

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